2,4-Dichloro-N-cyclopropyl-3-fluorobenzamide
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Overview
Description
2,4-Dichloro-N-cyclopropyl-3-fluorobenzamide is a chemical compound with the molecular formula C10H8Cl2FNO and a molecular weight of 248.08 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclopropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dichloro-N-cyclopropyl-3-fluorobenzamide typically involves the reaction of 2,4-dichloro-3-fluoroaniline with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-N-cyclopropyl-3-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2,4-Dichloro-N-cyclopropyl-3-fluorobenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often involves this compound.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-cyclopropyl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-N-cyclopropyl-3-fluorobenzamide can be compared with similar compounds such as:
2,4-Dichloro-3-fluorobenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2,4-Dichloro-N-cyclopropylbenzamide: Lacks the fluorine atom, which can influence its chemical properties and interactions.
3-Fluoro-N-cyclopropylbenzamide:
Properties
Molecular Formula |
C10H8Cl2FNO |
---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclopropyl-3-fluorobenzamide |
InChI |
InChI=1S/C10H8Cl2FNO/c11-7-4-3-6(8(12)9(7)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
InChI Key |
RUUMFYFVJHPVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=C(C=C2)Cl)F)Cl |
Origin of Product |
United States |
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